2-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
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Overview
Description
2-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is a complex organic compound featuring a thiazolidine ring and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid typically involves multiple steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring and isoquinoline moiety can bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives and isoquinoline-based molecules. Examples include:
Thiazolidinediones: Known for their antidiabetic properties.
Isoquinoline alkaloids: Such as berberine, which has antimicrobial and anti-inflammatory effects.
Uniqueness
What sets 2-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid apart is its unique combination of the thiazolidine ring and isoquinoline moiety, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
2-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c19-15(6-8-18-7-3-9-24(18,22)23)17-10-12-4-1-2-5-13(12)14(11-17)16(20)21/h1-2,4-5,14H,3,6-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQMKMGPZGWYOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CCC(=O)N2CC(C3=CC=CC=C3C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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